Cas no 1093881-54-9 ((5-Aminoisothiazol-3-yl)methanol)

(5-Aminoisothiazol-3-yl)methanol 化学的及び物理的性質
名前と識別子
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- (5-aminoisothiazol-3-yl)methanol
- FCH1185037
- AX8314230
- CID 90104784
- (5-Aminoisothiazol-3-yl)methanol
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- MDL: MFCD12025439
- インチ: 1S/C4H6N2OS/c5-4-1-3(2-7)6-8-4/h1,7H,2,5H2
- InChIKey: UNGJDVKSNJDNDH-UHFFFAOYSA-N
- SMILES: S1C(=CC(CO)=N1)N
計算された属性
- 精确分子量: 130.02008399g/mol
- 同位素质量: 130.02008399g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 8
- 回転可能化学結合数: 1
- 複雑さ: 80.4
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.4
- XLogP3: -0.2
(5-Aminoisothiazol-3-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K08341-1g |
(5-aminoisothiazol-3-yl)methanol |
1093881-54-9 | >95% | 1g |
$588 | 2024-05-25 | |
eNovation Chemicals LLC | K08341-5g |
(5-aminoisothiazol-3-yl)methanol |
1093881-54-9 | >95% | 5g |
$1955 | 2024-05-25 | |
eNovation Chemicals LLC | K08341-5g |
(5-aminoisothiazol-3-yl)methanol |
1093881-54-9 | >95% | 5g |
$1955 | 2025-02-26 | |
eNovation Chemicals LLC | K08341-1g |
(5-aminoisothiazol-3-yl)methanol |
1093881-54-9 | >95% | 1g |
$588 | 2025-02-28 | |
Alichem | A059005963-5g |
(5-Aminoisothiazol-3-yl)methanol |
1093881-54-9 | 97% | 5g |
$7437.00 | 2023-09-04 | |
Alichem | A059005963-1g |
(5-Aminoisothiazol-3-yl)methanol |
1093881-54-9 | 97% | 1g |
$2842.14 | 2023-09-04 | |
eNovation Chemicals LLC | K08341-1g |
(5-aminoisothiazol-3-yl)methanol |
1093881-54-9 | >95% | 1g |
$588 | 2025-02-26 | |
eNovation Chemicals LLC | K08341-5g |
(5-aminoisothiazol-3-yl)methanol |
1093881-54-9 | >95% | 5g |
$1955 | 2025-02-28 |
(5-Aminoisothiazol-3-yl)methanol 関連文献
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1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
(5-Aminoisothiazol-3-yl)methanolに関する追加情報
(5-Aminoisothiazol-3-yl)methanol (CAS No. 1093881-54-9): An Overview of Its Structure, Synthesis, and Applications in Medicinal Chemistry
(5-Aminoisothiazol-3-yl)methanol (CAS No. 1093881-54-9) is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound, also known as 3-(hydroxymethyl)-1,2-isothiazol-5-amine, is characterized by its isothiazole ring and an amino group, which confer it with a range of interesting chemical and biological properties.
The molecular formula of (5-Aminoisothiazol-3-yl)methanol is C4H7NOS, and its molecular weight is 125.17 g/mol. The compound can be synthesized through various methods, including the reaction of 3-chloroacetyl chloride with thiourea followed by reduction and hydrolysis. Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly routes for the preparation of this compound, which has further enhanced its accessibility for research purposes.
In terms of its physical properties, (5-Aminoisothiazol-3-yl)methanol is a white crystalline solid that is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be an important consideration for its use in biological assays and pharmaceutical formulations. The compound exhibits a melting point of approximately 140°C and a boiling point of around 260°C under standard conditions.
The biological activity of (5-Aminoisothiazol-3-yl)methanol has been the subject of numerous studies. One of the key areas of interest is its potential as a scaffold for the development of novel therapeutic agents. Research has shown that compounds containing the isothiazole moiety can exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (5-Aminoisothiazol-3-yl)methanol exhibit potent inhibitory activity against several cancer cell lines, making them promising candidates for further drug development.
Beyond its direct biological effects, (5-Aminoisothiazol-3-yl)methanol has also been explored as a building block for the synthesis of more complex molecules. Its functional groups provide multiple points for chemical modification, allowing researchers to tailor its properties for specific applications. For example, the amino group can be used to introduce additional functionalities through amide bond formation, while the hydroxymethyl group can be oxidized to a carboxylic acid or esterified to form esters with various alkyl or aryl groups.
In addition to its potential in drug discovery, (5-Aminoisothiazol-3-yl)methanol has found applications in other areas of chemistry and biology. It has been used as a ligand in coordination chemistry to form complexes with transition metals, which can have interesting electronic and magnetic properties. These complexes have been studied for their potential use in catalysis and materials science.
The environmental impact of (5-Aminoisothiazol-3-yl)methanol is another important consideration. While it is not classified as a hazardous substance under current regulations, its production and use should still be conducted with appropriate safety measures to minimize any potential risks. Green chemistry principles are increasingly being applied to the synthesis of this compound to ensure that it can be produced sustainably and with minimal environmental impact.
In conclusion, (5-Aminoisothiazol-3-yl)methanol (CAS No. 1093881-54-9) is a multifaceted compound with significant potential in medicinal chemistry and related fields. Its unique structural features make it an attractive scaffold for the development of novel therapeutic agents and other functional materials. Ongoing research continues to uncover new applications and properties of this compound, further highlighting its importance in modern chemical and biological research.
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